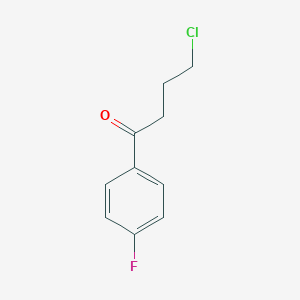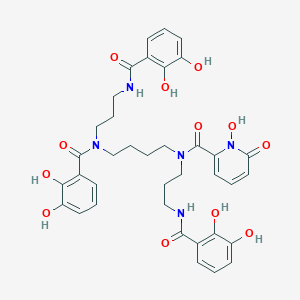
1,5,14-Tris(2,3-dihydroxybenzoyl)-10-(1-hydroxy-2-pyridon-6-oyl)-1,5,10,14-tetraazatetradecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5,14-Tris(2,3-dihydroxybenzoyl)-10-(1-hydroxy-2-pyridon-6-oyl)-1,5,10,14-tetraazatetradecane, also known as Fe-Tren, is a synthetic iron(III) chelator. It is widely used in scientific research as a tool to study the role of iron in various biological processes. Fe-Tren is a highly specific chelator that binds to iron(III) with high affinity and selectivity.
Mecanismo De Acción
1,5,14-Tris(2,3-dihydroxybenzoyl)-10-(1-hydroxy-2-pyridon-6-oyl)-1,5,10,14-tetraazatetradecane binds to iron(III) with high affinity and selectivity. The chelation of iron by 1,5,14-Tris(2,3-dihydroxybenzoyl)-10-(1-hydroxy-2-pyridon-6-oyl)-1,5,10,14-tetraazatetradecane results in the formation of a stable complex that is highly soluble in water. The complex is stable over a wide range of pH values and can be used in a variety of biological systems. 1,5,14-Tris(2,3-dihydroxybenzoyl)-10-(1-hydroxy-2-pyridon-6-oyl)-1,5,10,14-tetraazatetradecane has been shown to effectively remove iron from transferrin, a protein that transports iron in the blood.
Efectos Bioquímicos Y Fisiológicos
1,5,14-Tris(2,3-dihydroxybenzoyl)-10-(1-hydroxy-2-pyridon-6-oyl)-1,5,10,14-tetraazatetradecane has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by removing iron from the cells. 1,5,14-Tris(2,3-dihydroxybenzoyl)-10-(1-hydroxy-2-pyridon-6-oyl)-1,5,10,14-tetraazatetradecane has also been shown to protect against oxidative stress and cell damage caused by excess iron. In addition, 1,5,14-Tris(2,3-dihydroxybenzoyl)-10-(1-hydroxy-2-pyridon-6-oyl)-1,5,10,14-tetraazatetradecane has been shown to have anti-inflammatory effects and to protect against ischemia-reperfusion injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,5,14-Tris(2,3-dihydroxybenzoyl)-10-(1-hydroxy-2-pyridon-6-oyl)-1,5,10,14-tetraazatetradecane has several advantages as a tool for studying the role of iron in biological processes. It is highly specific and selective, which allows for the removal of iron from biological systems without affecting other metals. 1,5,14-Tris(2,3-dihydroxybenzoyl)-10-(1-hydroxy-2-pyridon-6-oyl)-1,5,10,14-tetraazatetradecane is also stable over a wide range of pH values and can be used in a variety of biological systems. However, 1,5,14-Tris(2,3-dihydroxybenzoyl)-10-(1-hydroxy-2-pyridon-6-oyl)-1,5,10,14-tetraazatetradecane has some limitations. It is relatively expensive and may not be suitable for large-scale experiments. In addition, 1,5,14-Tris(2,3-dihydroxybenzoyl)-10-(1-hydroxy-2-pyridon-6-oyl)-1,5,10,14-tetraazatetradecane may not be suitable for in vivo experiments due to its potential toxicity.
Direcciones Futuras
There are several future directions for the use of 1,5,14-Tris(2,3-dihydroxybenzoyl)-10-(1-hydroxy-2-pyridon-6-oyl)-1,5,10,14-tetraazatetradecane in scientific research. One direction is the development of new 1,5,14-Tris(2,3-dihydroxybenzoyl)-10-(1-hydroxy-2-pyridon-6-oyl)-1,5,10,14-tetraazatetradecane derivatives with improved properties, such as increased stability and selectivity. Another direction is the use of 1,5,14-Tris(2,3-dihydroxybenzoyl)-10-(1-hydroxy-2-pyridon-6-oyl)-1,5,10,14-tetraazatetradecane in combination with other agents, such as chemotherapy drugs, to enhance their efficacy. 1,5,14-Tris(2,3-dihydroxybenzoyl)-10-(1-hydroxy-2-pyridon-6-oyl)-1,5,10,14-tetraazatetradecane could also be used to study the role of iron in the pathogenesis of various diseases, such as cancer and neurodegenerative diseases. Finally, 1,5,14-Tris(2,3-dihydroxybenzoyl)-10-(1-hydroxy-2-pyridon-6-oyl)-1,5,10,14-tetraazatetradecane could be used in the development of new diagnostic and therapeutic agents for these diseases.
Conclusion
In conclusion, 1,5,14-Tris(2,3-dihydroxybenzoyl)-10-(1-hydroxy-2-pyridon-6-oyl)-1,5,10,14-tetraazatetradecane is a valuable tool for studying the role of iron in various biological processes. It is highly specific and selective, stable over a wide range of pH values, and has a variety of biochemical and physiological effects. 1,5,14-Tris(2,3-dihydroxybenzoyl)-10-(1-hydroxy-2-pyridon-6-oyl)-1,5,10,14-tetraazatetradecane has several advantages as a tool for scientific research, but also has some limitations. There are several future directions for the use of 1,5,14-Tris(2,3-dihydroxybenzoyl)-10-(1-hydroxy-2-pyridon-6-oyl)-1,5,10,14-tetraazatetradecane in scientific research, including the development of new derivatives and the study of its role in various diseases.
Métodos De Síntesis
The synthesis of 1,5,14-Tris(2,3-dihydroxybenzoyl)-10-(1-hydroxy-2-pyridon-6-oyl)-1,5,10,14-tetraazatetradecane involves the reaction of 1,5,14-tris(2,3-dihydroxybenzoyl)-1,5,10,14-tetraazatetradecane with 1-hydroxy-2-pyridone-6-carboxylic acid. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide. The final product is obtained after purification by column chromatography.
Aplicaciones Científicas De Investigación
1,5,14-Tris(2,3-dihydroxybenzoyl)-10-(1-hydroxy-2-pyridon-6-oyl)-1,5,10,14-tetraazatetradecane is widely used in scientific research to study the role of iron in various biological processes. Iron is an essential element for many biological processes, including oxygen transport, DNA synthesis, and energy production. However, excess iron can be toxic and lead to oxidative stress and cell damage. 1,5,14-Tris(2,3-dihydroxybenzoyl)-10-(1-hydroxy-2-pyridon-6-oyl)-1,5,10,14-tetraazatetradecane is a highly specific chelator that can be used to selectively remove iron from biological systems. This makes it a valuable tool for studying the role of iron in various biological processes.
Propiedades
Número CAS |
146980-30-5 |
|---|---|
Nombre del producto |
1,5,14-Tris(2,3-dihydroxybenzoyl)-10-(1-hydroxy-2-pyridon-6-oyl)-1,5,10,14-tetraazatetradecane |
Fórmula molecular |
C37H41N5O12 |
Peso molecular |
747.7 g/mol |
Nombre IUPAC |
N-[3-[(2,3-dihydroxybenzoyl)amino]propyl]-N-[4-[(2,3-dihydroxybenzoyl)-[3-[(2,3-dihydroxybenzoyl)amino]propyl]amino]butyl]-1-hydroxy-6-oxopyridine-2-carboxamide |
InChI |
InChI=1S/C37H41N5O12/c43-27-13-3-9-23(31(27)47)34(50)38-17-7-21-40(36(52)25-11-5-15-29(45)33(25)49)19-1-2-20-41(37(53)26-12-6-16-30(46)42(26)54)22-8-18-39-35(51)24-10-4-14-28(44)32(24)48/h3-6,9-16,43-45,47-49,54H,1-2,7-8,17-22H2,(H,38,50)(H,39,51) |
Clave InChI |
FSWXHNQBTQDNRJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)O)O)C(=O)NCCCN(CCCCN(CCCNC(=O)C2=C(C(=CC=C2)O)O)C(=O)C3=CC=CC(=O)N3O)C(=O)C4=C(C(=CC=C4)O)O |
SMILES canónico |
C1=CC(=C(C(=C1)O)O)C(=O)NCCCN(CCCCN(CCCNC(=O)C2=C(C(=CC=C2)O)O)C(=O)C3=CC=CC(=O)N3O)C(=O)C4=C(C(=CC=C4)O)O |
Otros números CAS |
146980-30-5 |
Sinónimos |
1,5,14-tris(2,3-dihydroxybenzoyl)-10-(1-hydroxy-2-pyridon-6-oyl)-1,5,10,14-tetraazatetradecane 3,4,3-LI(triCAM-HOPO) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



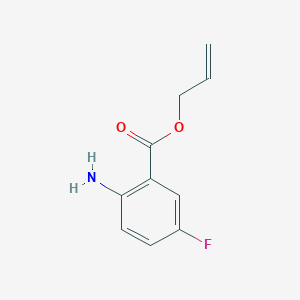

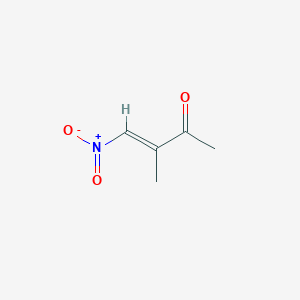
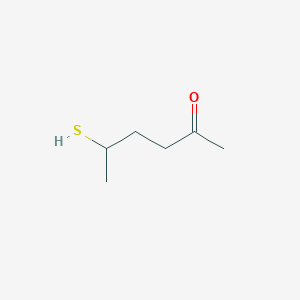

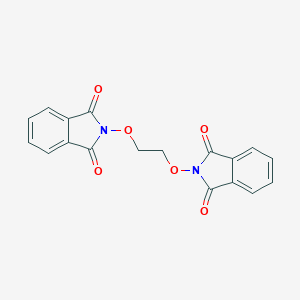
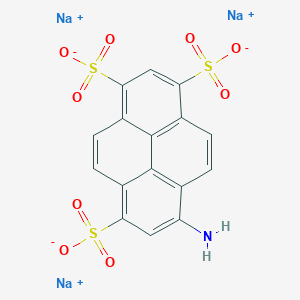
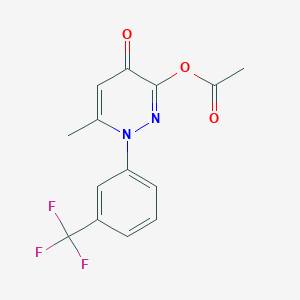
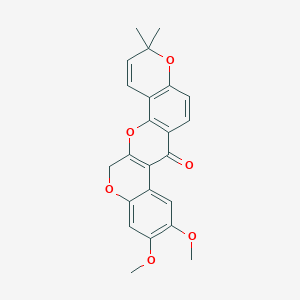
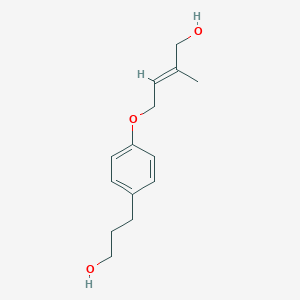
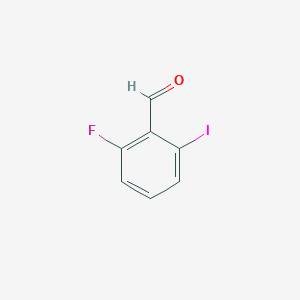

![5-Bromobenzo[b]thiophene-2-carbaldehyde](/img/structure/B134394.png)
